Cas no 128376-64-7 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a specialized organic compound known for its unique structural features. It exhibits high purity and stability, making it ideal for applications in synthetic chemistry. This compound is recognized for its potential in cross-coupling reactions, offering enhanced reactivity and selectivity. Its molecular structure provides a stable platform for further transformations, contributing to the development of novel organic compounds.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde structure
128376-64-7 structure
Product Name:4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS No:128376-64-7
MF:C13H17BO3
MW:232.083284139633
MDL:MFCD04972375
CID:63938
PubChem ID:172089071
Update Time:2025-06-25

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
    • 4-Formylphenylboronic acid pinacol cyclic ester
    • 4-Formylphenylboronic acid pinacol ester
    • 2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-Formylbenzeneboronic acid, pinacol ester
    • AKOS BRN-1133
    • 4-FORMYLPHENYLBORONIC ACID PINACOLATE
    • 4-Formylphenylboronic acid picol cyclic ester
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 4-FORMYLBENZENEBORONIC ACID, PINACOL CYCLIC ESTER
    • 4-(tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • 4-Formylphenylboronic acid, pinacol ester
    • Benzaldehyde, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 4-formylphenylboronic acid, pinacol cyclic ester
    • 4-Formylphenylboronic acid pinacol este
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (4-Formylphenylboronic acid pinacol ester)
    • 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
    • 4-Formylphenylboronic Acid Pinacol Ester
    • 128376-64-7
    • 4-Formylbenzeneboronic acid pinacol ester
    • AC-24824
    • A805814
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde
    • DMBMXJJGPXADPO-UHFFFAOYSA-N
    • 4-formylphenyl boronic acid pinacol ester
    • DTXSID50377754
    • T2923
    • EN300-54206
    • 4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzaldehyde
    • J-005598
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde, AldrichCPR
    • SCHEMBL235805
    • AM62745
    • FT-0643088
    • SY050649
    • (4-FORMYLPHENYL)BORONIC ACID PINACOL ESTER
    • CS-W000866
    • MFCD04972375
    • AS-2264
    • AKOS004115212
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde;4-Formylphenylboronic acid pinacol cyclic ester
    • 4-Formylphenylboronic acid, pinacol ester, AldrichCPR
    • DB-016032
    • MDL: MFCD04972375
    • Inchi: 1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-9H,1-4H3
    • InChI Key: DMBMXJJGPXADPO-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(C=O)=CC=2)OC(C)(C)C1(C)C
    • BRN: 7704448

Computed Properties

  • Exact Mass: 232.12700
  • Monoisotopic Mass: 232.1270746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5

Experimental Properties

  • Color/Form: No data available
  • Melting Point: 59.0 to 63.0 deg-C
  • Boiling Point: 341.3°C at 760 mmHg
  • Flash Point: 160.2±23.2 °C
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 35.53000
  • LogP: 1.79830

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Security Information

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Pricemore >>

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(CAS:128376-64-7)4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Purity:99%
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(CAS:128376-64-7)4-Formylphenylboronic acid pinacol cyclic ester
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Purity:99.9%
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(CAS:128376-64-7)4-甲酰基苯硼酸频哪醇酯
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Additional information on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS No. 128376-64-7): A Versatile Arylboronic Ester in Modern Chemical Synthesis

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS No. 128376-64-7) has emerged as a critical intermediate in contemporary organic chemistry and drug discovery. This arylboronic ester features a unique combination of a benzaldehyde moiety and a tetramethyltetrahydrofuranyl boronate group (Bpin), enabling its use in advanced coupling reactions and bioconjugation strategies. Recent studies highlight its role in constructing complex molecular architectures with high stereochemical control and functional group tolerance.

Structurally characterized by the dioxaborolane ring, this compound exhibits exceptional stability under ambient conditions due to the electron-donating methyl substituents surrounding the boron center. The aldehyde functionality provides an orthogonal reactive site for selective derivatization through aldol condensations or Wittig reactions while the boronic ester group enables efficient cross-coupling via transition metal-catalyzed processes. This dual reactivity has been leveraged in Suzuki-Miyaura coupling applications to synthesize biologically active compounds such as kinase inhibitors and GPCR modulators reported in 2023 studies published in Journal of Medicinal Chemistry.

In drug discovery pipelines, this boronate ester derivative serves as an ideal precursor for constructing phenolic and carboxylic acid scaffolds through palladium-catalyzed cross-coupling strategies. A groundbreaking 2023 publication demonstrated its utility in synthesizing novel analogs of paclitaxel derivatives with improved solubility profiles using microwave-assisted coupling protocols. The high yield (>95%) and selectivity observed under mild reaction conditions make this compound particularly valuable for medicinal chemists optimizing lead candidates.

Recent advancements in click chemistry have further expanded its application scope. Researchers at Stanford University reported in 2024 that this compound can be used to create bioorthogonal linkages with azides under physiological conditions without interfering with biological systems. This property makes it indispensable for developing fluorescent probes targeting intracellular proteins and organelles - a technique now widely adopted in live-cell imaging studies.

The synthesis of this compound typically involves the reaction of benzaldehyde with pinacol borane (BPinH) under controlled stoichiometric conditions using base catalysts like potassium carbonate. Innovations from MIT's organic chemistry lab introduced solvent-free microwave synthesis methods that reduce reaction times from hours to minutes while maintaining purity levels above 98%. These improvements align with current trends toward greener chemical processes and higher production efficiency.

In material science applications, this compound has been utilized to functionalize carbon nanotubes with aldehyde groups through boron-mediated attachment strategies described in a 2023 Nano Letters paper. The resulting hybrid materials exhibit enhanced electronic properties suitable for next-generation biosensors and energy storage devices. Its ability to form stable boron-carbon bonds under mild conditions also facilitates the synthesis of advanced polymers with tunable mechanical properties.

Biological evaluations reveal intriguing characteristics - when incorporated into peptidomimetic structures using solid-phase peptide synthesis techniques (as shown in recent JACS articles), it demonstrates improved metabolic stability compared to traditional aldehyde-functionalized analogs. The boronic ester group forms reversible complexes with cis-diol motifs present on carbohydrates and proteins under physiological pH ranges (7.0–7.4), creating opportunities for developing glucose-responsive drug delivery systems.

Spectroscopic analysis confirms its purity through characteristic peaks at 1398 cm⁻¹ (C-B stretching) and 1005 cm⁻¹ (B-O bending) observed via FTIR spectroscopy. NMR studies show distinct signals at δ 8.0 ppm (benzaldehyde proton) and δ 1.3 ppm (methyl groups adjacent to boron), enabling straightforward analytical characterization during multi-step syntheses.

Current research focuses on its application as a chiral building block through asymmetric synthesis approaches reported at the 2024 ACS National Meeting. By employing chiral ligands such as BINAP derivatives during its preparation from optically pure benzaldehydes, researchers are now able to access enantiomerically pure intermediates required for producing chiral pharmaceutical agents like beta-blockers or antidepressants.

In semiconductor manufacturing processes described in a Nature Communications study from early 2025, this compound functions as an effective dopant when integrated into conjugated polymer frameworks via Stille-type coupling reactions. The boron-containing polymers exhibit enhanced charge carrier mobility (~10⁻³ cm²/V·s), making them promising candidates for flexible electronic devices used in wearable medical sensors.

Safety data indicates non-toxicity profiles when handled according to standard laboratory protocols - recent toxicology studies published in Toxicological Sciences demonstrated LD₅₀ values exceeding 5 g/kg in rodent models when administered orally or intravenously. Proper storage recommendations include keeping it sealed under nitrogen atmosphere at -20°C to prevent hydrolysis of the boronic ester group over extended periods.

This compound's utility extends into analytical chemistry where it is employed as a derivatizing agent for GC/MS analysis of phenolic compounds present at trace levels (<Reference: Analytical Chemistry Vol 96(15)). Its low volatility combined with strong UV absorbance properties (<λ_max> = 305 nm) enables sensitive detection limits down to parts-per-trillion concentrations while maintaining sample integrity during derivatization procedures.

In academic research settings across global institutions including Oxford University's Chemistry Department (see their latest publication from March 2025), this compound is increasingly used as a modular component in retrosynthetic analyses due to its compatibility with both retrosynthetic disconnections based on transition metal chemistry and bioorthogonal transformation pathways involving enzymatic catalysis systems such as sortase A-mediated conjugations.

Cutting-edge applications now include its use as a photoactivatable linker component within DNA-encoded libraries (DELs). By combining photolabile protecting groups on the aldehyde functionality with the pre-existing Bpin group, researchers have developed DEL platforms capable of releasing unmodified target compounds upon irradiation - a method recently highlighted by Nobel laureate Barry Sharpless's team during their exploration of click chemistry principles applied to drug screening technologies.

The multifunctionality of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde positions it uniquely within modern chemical toolkits across pharmaceutical development pipelines and advanced materials research initiatives alike. Its combination of synthetic accessibility with specialized reactivity profiles continues to drive innovation across multiple disciplines while maintaining compliance with evolving regulatory standards for chemical reagents used in biomedical applications.

Ongoing investigations into its application within CRISPR-based gene editing technologies suggest potential roles as targeting moieties for nucleic acid delivery systems - preliminary results presented at the European Peptide Society meeting indicate improved transfection efficiencies when compared to conventional lipid-based carriers while avoiding immunogenic responses associated with earlier generation reagents.

This versatile intermediate exemplifies how strategic functional group design enables chemists to address complex challenges across drug discovery platforms and material science innovations through precise molecular engineering approaches supported by recent advancements published between Q1-Q3 of calendar year 2025.

Pioneering work from UC Berkeley's medicinal chemistry group proposes integrating this compound into prodrug strategies where both functional groups are designed to respond sequentially to physiological triggers - first enabling targeted delivery via aldehyde-based recognition systems followed by controlled release through enzymatic cleavage of the boronic ester linkage under specific cellular conditions reported late last year.

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    • The product is available globally through regulated supply chains adhering strictly to ICH Q7 guidelines ensuring consistent quality parameters validated against USP/NF monographs. This material is non-hazardous when handled properly according established good laboratory practices. For further technical details please consult our comprehensive product datasheet accessible via our secure client portal. The recommended storage condition is dry environment below room temperature. This product complies fully with all applicable international chemical safety regulations including REACH compliance certification.
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    (CAS:128376-64-7)4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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